2-[(5-Bromo-1,3-thiazol-2-yl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate
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Overview
Description
[(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE is a complex organic compound that features a combination of thiazole, carbamoyl, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then brominated to introduce the bromo substituent. This intermediate is then reacted with a carbamoyl chloride to form the carbamoyl derivative. The final step involves the esterification of the carbamoyl derivative with 2-(6-methoxynaphthalen-2-yl)propanoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
[(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo substituent can be reduced to a hydrogen atom, yielding a thiazole derivative.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
[(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The carbamoyl group may form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity. The naphthalene moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
[(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE can be compared with other compounds that contain similar functional groups:
[(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(NAPHTHALEN-2-YL)PROPANOATE: Lacks the methoxy group, which may affect its reactivity and binding properties.
[(5-CHLORO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)PROPANOATE: Contains a chloro substituent instead of bromo, which can influence its chemical reactivity and biological activity.
[(5-BROMO-1,3-THIAZOL-2-YL)CARBAMOYL]METHYL 2-(6-METHOXYNAPHTHALEN-2-YL)BUTANOATE: Has a butanoate ester instead of propanoate, which may alter its physical and chemical properties.
Properties
Molecular Formula |
C19H17BrN2O4S |
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Molecular Weight |
449.3 g/mol |
IUPAC Name |
[2-[(5-bromo-1,3-thiazol-2-yl)amino]-2-oxoethyl] 2-(6-methoxynaphthalen-2-yl)propanoate |
InChI |
InChI=1S/C19H17BrN2O4S/c1-11(12-3-4-14-8-15(25-2)6-5-13(14)7-12)18(24)26-10-17(23)22-19-21-9-16(20)27-19/h3-9,11H,10H2,1-2H3,(H,21,22,23) |
InChI Key |
ZHJPRGFJLNVNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCC(=O)NC3=NC=C(S3)Br |
Origin of Product |
United States |
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